molecular formula C18H24N4O2 B5994547 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one CAS No. 1158573-75-1

1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B5994547
CAS No.: 1158573-75-1
M. Wt: 328.4 g/mol
InChI Key: RTLUDXPRVPRXQH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimido-triazinone derivative characterized by a bicyclic core fused with a triazine ring. Key structural features include:

  • 2-Hydroxyethyl at position 3, improving aqueous solubility and metabolic stability.
  • 7,8-Dimethyl groups, which may influence steric interactions and molecular conformation.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-5-6-16(13(2)9-12)21-10-20(7-8-23)11-22-17(24)14(3)15(4)19-18(21)22/h5-6,9,23H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLUDXPRVPRXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801107718
Record name 1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydro-3-(2-hydroxyethyl)-7,8-dimethyl-6H-pyrimido[1,2-a]-1,3,5-triazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158573-75-1
Record name 1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydro-3-(2-hydroxyethyl)-7,8-dimethyl-6H-pyrimido[1,2-a]-1,3,5-triazin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158573-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydro-3-(2-hydroxyethyl)-7,8-dimethyl-6H-pyrimido[1,2-a]-1,3,5-triazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic derivative with potential biological applications. Its complex structure suggests a variety of interactions with biological systems that merit detailed investigation. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C18H24N4O2
  • Molecular Weight : 328.4 g/mol
  • IUPAC Name : 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Biological Activity Overview

The biological activity of the compound has been explored in various contexts including its antimicrobial properties, potential as an anti-inflammatory agent, and effects on cellular pathways.

Antimicrobial Activity

Research indicates that similar compounds in the pyrimidine and triazine classes exhibit significant antimicrobial effects. For instance:

  • A study demonstrated that derivatives with similar structural motifs showed activity against bacteria such as Escherichia coli and Staphylococcus aureus using agar diffusion methods .
  • The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity:

  • In vitro studies have shown that related triazine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
  • These findings suggest that the compound may modulate inflammatory responses through inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound and its analogs:

StudyFindings
Study 1Demonstrated antimicrobial activity against multiple pathogens with IC50 values indicating effective concentrations.
Study 2Identified potential as a glycogen synthase kinase 3 (GSK-3) inhibitor which is relevant for diabetes and neurodegenerative diseases.
Study 3Explored structure-activity relationships leading to the identification of potent anti-inflammatory agents based on similar chemical frameworks.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest it may exhibit biological activity that can be harnessed for therapeutic purposes.

Case Studies:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of pyrimidine and triazine compounds possess anticancer properties. Research has shown that similar compounds can inhibit tumor growth by interfering with cellular processes such as DNA replication and apoptosis.
  • Antimicrobial Properties : The presence of the triazine moiety is associated with antimicrobial activity. Studies suggest that compounds with this structure can inhibit the growth of various bacteria and fungi.

Materials Science

The compound's unique chemical structure allows for applications in materials science, particularly in the development of UV absorbers and stabilizers.

Case Studies:

  • UV Absorption : Research indicates that triazine derivatives are effective UV absorbers in polymers. This application is crucial for enhancing the stability and longevity of materials exposed to sunlight.
  • Polymer Additives : The compound can be utilized as an additive in plastics to improve their resistance to degradation caused by UV light exposure.

Biochemical Research

The compound is also relevant in biochemical studies due to its ability to interact with biological molecules.

Case Studies:

  • Enzyme Inhibition Studies : The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is being explored for potential therapeutic interventions.
  • Receptor Binding Studies : Investigations into how this compound interacts with various receptors could provide insights into its potential use as a drug candidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

Table 1: Substituent Variations in Pyrimido-Triazinone Derivatives
Compound Name Key Substituents Biological Relevance (Inferred) Reference
Target Compound 1-(2,4-dimethylphenyl), 3-(2-hydroxyethyl), 7,8-dimethyl Potential solubility/bioavailability
3-Cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl analog 1-(2-methoxyphenyl), 3-cyclopentyl Altered lipophilicity/electron effects
3-[2-(Dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl analog 3-(dimethylaminoethyl), 7-ethyl, 1-phenyl Enhanced basicity/metabolic stability
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino] analog 4-(3-methoxyphenyl), 2-(4-methylphenylamino) Improved receptor binding affinity
2-(Indolin-1-yl)-4,8-dimethyl analog (4k) 2-indolin-1-yl, 4-methyl Antibacterial activity

Key Observations :

  • Hydroxyethyl vs. Dimethylaminoethyl (Target vs. ): The hydroxyethyl group in the target compound may confer better solubility, while the dimethylaminoethyl group in could enhance basicity and membrane permeability.
  • Methoxy vs. Methylphenyl Substitutions (Target vs.

Key Observations :

  • The target compound’s hydroxyethyl group likely improves solubility compared to analogs with bulky or lipophilic substituents (e.g., thiophene in or nitrophenyl in ).
  • Melting Points : Analogous compounds (e.g., ) with aromatic/heterocyclic substituents exhibit higher melting points (>200°C), suggesting crystalline stability.
Table 3: Bioactivity and Computational Similarity Metrics
Compound Name Bioactivity (Reported) Tanimoto/Dice Similarity (Predicted) Reference
Target Compound High vs. kinase inhibitors (e.g., )
Thioxo-pyrimido-triazinones Antibacterial (MIC: 1–8 µg/mL) Moderate (structural divergence)
Thiophene-containing analogs Kinase inhibition (e.g., GSK3β) High (shared core)
2-(3-Bromophenylamino)-4-methyl-8-(trifluoromethyl) analog (4l) High (halogen substituents)

Key Observations :

  • Antibacterial Activity : Thioxo derivatives in exhibit potent antibacterial effects, but the target compound’s hydroxyethyl group may reduce efficacy due to altered electron distribution.
  • Molecular Fingerprints : The target compound may share >50% similarity with kinase inhibitors in databases like ChEMBL .

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